

Unveiling the Spectroscopic Signature of 11-Dehydroxygrevilloside B: A Technical Guide

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Compound of Interest

Compound Name: 11-Dehydroxygrevilloside B

Cat. No.: B590245

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **11-Dehydroxygrevilloside B**, a naturally occurring alkylphenolic glycoside. The information presented herein is crucial for the identification, characterization, and further investigation of this compound in various research and development settings. All data is sourced from the primary scientific literature reporting its isolation and structure elucidation.

Spectroscopic Data

The structural confirmation of **11-Dehydroxygrevilloside B** relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for 11-Dehydroxygrevilloside B (500 MHz, CD₃OD)

Position	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
2	6.20	d	2.0
4	6.13	t	2.0
6	6.20	d	2.0
1'	4.85	d	7.5
2'	3.48	m	
3'	3.43	m	
4'	3.38	m	
5'	3.42	m	
6'a	3.88	dd	12.0, 2.0
6'b	3.70	dd	12.0, 5.5
1''	2.52	t	7.5
2''	1.58	m	
3''	1.32	m	
4''	1.32	m	
5''	0.90	t	7.0

Table 2: ^{13}C NMR Spectroscopic Data for 11-Dehydroxygrevilloside B (125 MHz, CD_3OD)

Position	Chemical Shift (δ) in ppm
1	159.8
2	102.4
3	159.4
4	106.8
5	145.2
6	102.4
1'	102.8
2'	75.0
3'	78.0
4'	71.5
5'	78.2
6'	62.6
1''	37.0
2''	32.9
3''	32.5
4''	23.6
5''	14.4

Table 3: Mass Spectrometry Data for 11-Dehydroxygrevilloside B

Ion	m/z
[M+Na] ⁺	365
[M-H] ⁻	341

Experimental Protocols

The spectroscopic data presented above were acquired using standard, validated analytical techniques as detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

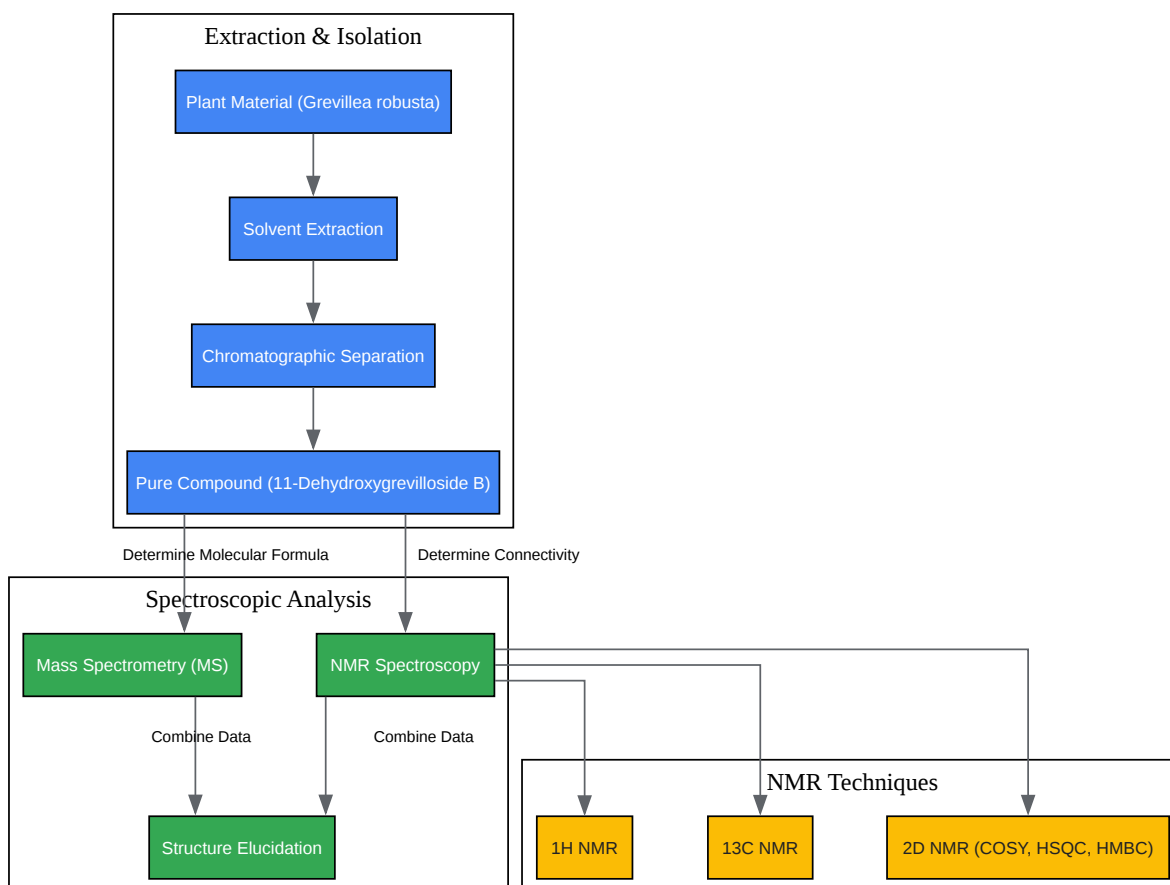
NMR spectra were recorded on a Bruker AVANCE 500 spectrometer. The sample was dissolved in methanol- d_4 (CD_3OD). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals (CD_3OD : δ_H 3.31, δ_C 49.0). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were utilized for the acquisition of 1H , ^{13}C , and 2D NMR spectra.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a JEOL JMS-T100LC mass spectrometer. The analysis was conducted in both positive and negative ion modes to determine the accurate mass and molecular formula of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **11-Dehydroxygrevilloside B**.



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Caption: Workflow for the isolation and structural elucidation of natural products.

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